molecular formula C11H12BrNO2 B2997320 3-Bromo-1-(2-methoxyphenyl)pyrrolidin-2-one CAS No. 188532-99-2

3-Bromo-1-(2-methoxyphenyl)pyrrolidin-2-one

Cat. No. B2997320
CAS RN: 188532-99-2
M. Wt: 270.126
InChI Key: WLECSZULVRGCDE-UHFFFAOYSA-N
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Description

“3-Bromo-1-(2-methoxyphenyl)pyrrolidin-2-one” is a chemical compound with the CAS Number: 188532-99-2 . It has a molecular weight of 270.13 and its IUPAC name is 3-bromo-1-(2-methoxyphenyl)-2-pyrrolidinone .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12BrNO2/c1-15-10-5-3-2-4-9(10)13-7-6-8(12)11(13)14/h2-5,8H,6-7H2,1H3 . This code provides a specific string of characters that represents the molecular structure of the compound.

Scientific Research Applications

Enzymatic Synthesis

Pyrrolidin-2-one derivatives are important precursors in enzymatic synthesis processes. For example, they can be used in the bioreduction of ketones to produce key intermediates for pharmaceuticals .

Drug Discovery

The pyrrolidin-2-one scaffold is versatile and commonly used in drug discovery. It is involved in the synthesis of various alkaloids and unusual β-amino acids such as statins and their derivatives .

Antimicrobial Agents

Compounds containing pyrrolidin-2-one have shown antimicrobial effects against bacteria like S. aureus, E. coli, and fungi like C. albicans .

Molecular Docking Studies

Pyrrolidin-2-one derivatives are used in molecular docking studies to explore their potential as anti-HIV agents among other pharmacological activities .

Synthesis Strategies

In synthetic chemistry, pyrrolidin-2-one structures are used as a basis for developing synthetic strategies, including ring construction from different cyclic or acyclic precursors .

Novel Antibacterial Agents

The structural framework of pyrrolidin-2-one is significant in the development of new antibacterial agents with mechanisms of action different from traditional antibiotics .

Efficient enzymatic synthesis of (S)-1-(3′-bromo-2′-methoxyphenyl)ethanone A brief review of the biological potential of indole derivatives An Overview on Biological Importance of Pyrrolone and Pyrrolidine Derivatives Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Therapeutics Synthesis, characterization, docking study and antimicrobial activity

properties

IUPAC Name

3-bromo-1-(2-methoxyphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c1-15-10-5-3-2-4-9(10)13-7-6-8(12)11(13)14/h2-5,8H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLECSZULVRGCDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCC(C2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1-(2-methoxyphenyl)pyrrolidin-2-one

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